

Spectral data for Alpiniterpene A (NMR, MS, IR)

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Compound of Interest

Compound Name: *Alpiniterpene A*

Cat. No.: *B15594782*

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An In-depth Technical Guide to the Spectral Data of **Alpiniterpene A**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for **Alpiniterpene A**, a cadinane sesquiterpene isolated from the rhizomes of *Alpinia officinarum*. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.

Chemical Structure

Alpiniterpene A is a sesquiterpenoid with a cadinane skeleton. Its molecular formula has been determined to be $C_{16}H_{22}O_4$ ^[1].

Spectroscopic Data

The structural elucidation of **Alpiniterpene A** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The 1H and ^{13}C NMR spectral data for **Alpiniterpene A** were acquired in $CDCl_3$ and are summarized in the table below. Assignments were confirmed by $1H-1H$ COSY, HSQC, and HMBC experiments^[1].

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
1	45.2	2.21-2.31 (m)
2	26.5	1.85 (m), 1.95 (m)
3	38.4	2.21-2.31 (m)
4	148.2	
5	128.4	6.91 (s)
6	41.1	2.21-2.31 (m)
7	48.9	2.21-2.31 (m)
8	21.7	1.65 (m), 1.75 (m)
9	42.3	2.05 (m)
10	149.8	
11	75.1	
12	22.1	1.25 (s)
13	22.3	1.28 (s)
14	112.5	4.85 (s), 4.95 (s)
15	110.1	4.75 (s), 4.80 (s)
OMe	52.1	3.75 (s)

Table 1: ^1H and ^{13}C NMR Data for **Alpiniaterpene A** (in CDCl_3)[1]

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of **Alpiniaterpene A**.

Technique	Ion	Observed m/z	Calculated m/z	Molecular Formula
HR-ESI-MS	[M - H] ⁻	277.1443	277.1445	C ₁₆ H ₂₁ O ₄

Table 2: High-Resolution Mass Spectrometry Data for **Alpiniaterpene A**[\[1\]](#)

Infrared (IR) Spectroscopy Data

The IR spectrum of **Alpiniaterpene A** indicated the presence of key functional groups.

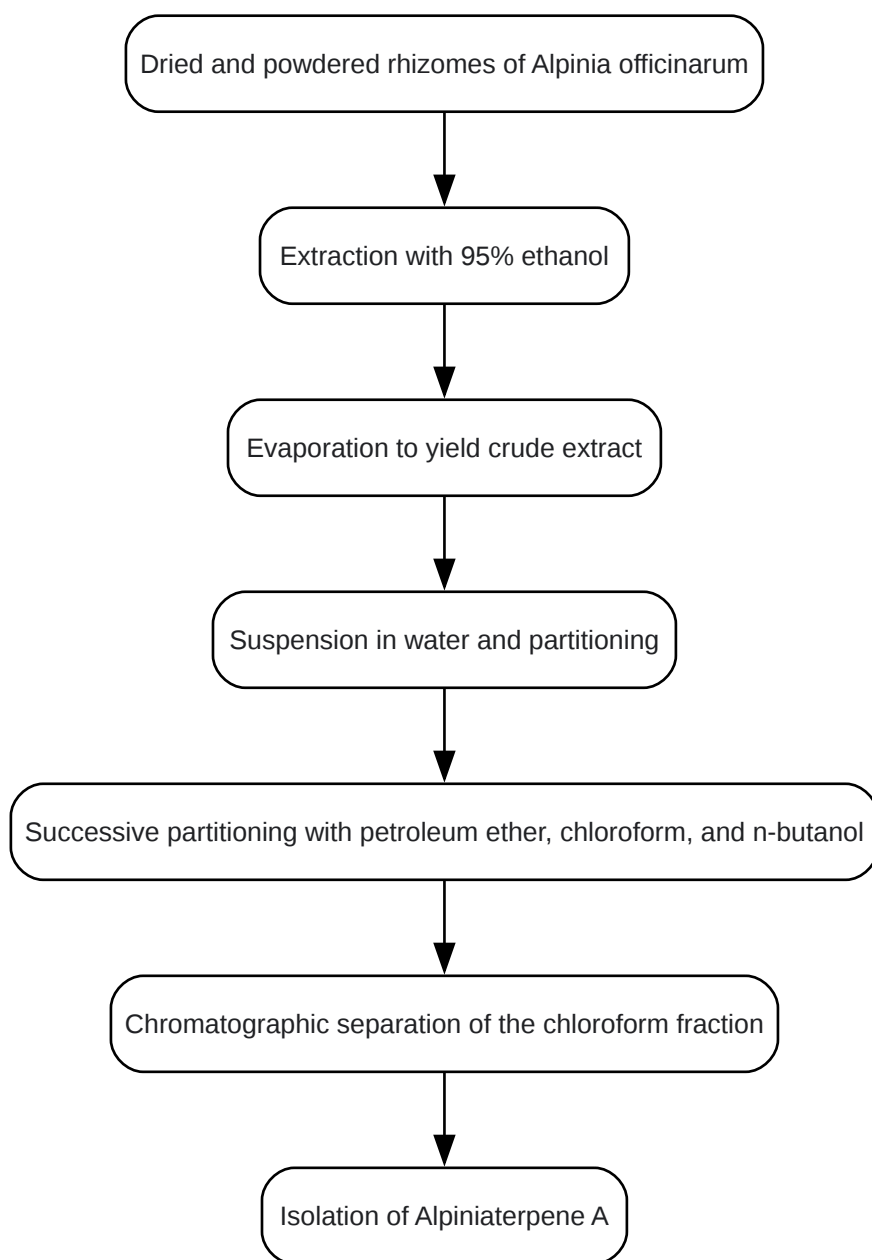
Wavenumber (cm ⁻¹)	Functional Group
3442	Hydroxyl (-OH)
1713	Carbonyl (C=O)

Table 3: Key Infrared Absorptions for **Alpiniaterpene A**[\[1\]](#)

Experimental Protocols

Isolation of Alpiniaterpene A

The isolation of **Alpiniaterpene A** was performed from the rhizomes of *Alpinia officinarum*. The general procedure is outlined below:

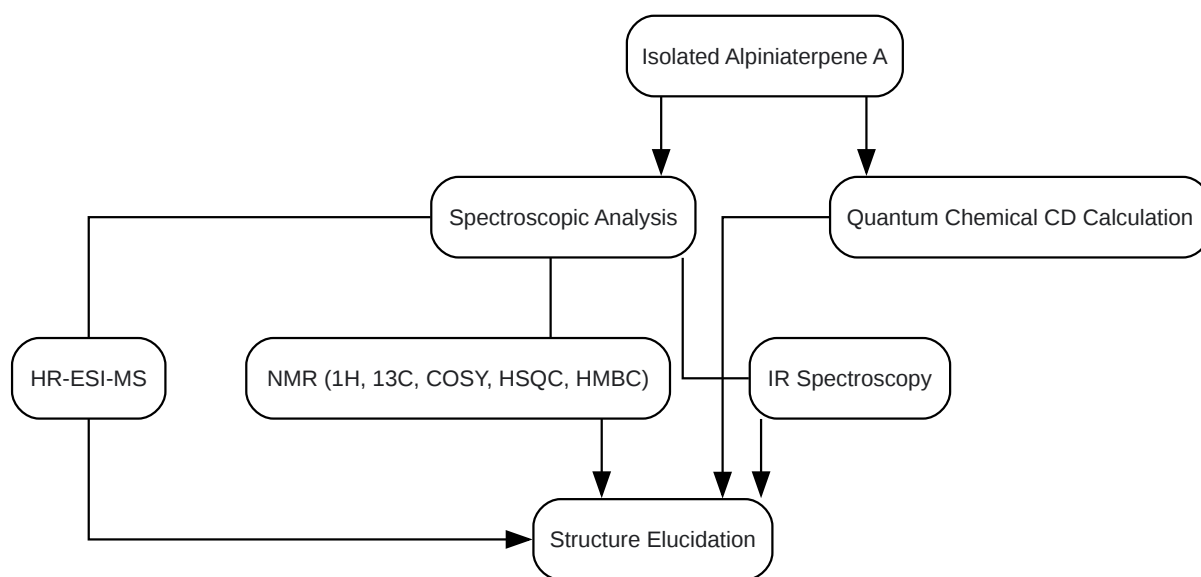


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*Isolation workflow for **Alpiniterpene A**.*

Structure Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic methods. The absolute configuration was established by means of quantum chemical CD calculation[1].



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*Workflow for the structural elucidation of **Alpiniaterpene A**.*

Conclusion

The comprehensive spectral data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists engaged in the study of natural products. The detailed information on **Alpiniaterpene A** will facilitate its identification in other natural sources and support further investigation into its biological activities and potential therapeutic applications.

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References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

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